molecular formula C17H17BrCl2N2O3S B2575917 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide CAS No. 307510-41-4

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide

Cat. No.: B2575917
CAS No.: 307510-41-4
M. Wt: 480.2
InChI Key: MGCHHZRUCLBDDJ-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a sulfamoyl group, chloroethyl groups, and a bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride This intermediate is then reacted with 4-aminobenzenesulfonamide to produce 4-bromobenzoyl-4-aminobenzenesulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and molecular interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound interferes with the replication and transcription of DNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide
  • 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide

Uniqueness

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its efficacy and selectivity in certain applications compared to similar compounds with different substituents.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrCl2N2O3S/c18-14-3-5-15(6-4-14)21-17(23)13-1-7-16(8-2-13)26(24,25)22(11-9-19)12-10-20/h1-8H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCHHZRUCLBDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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